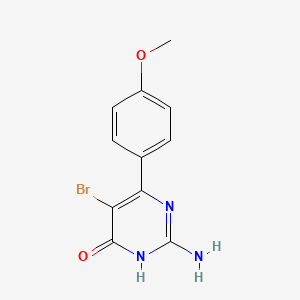
2-amino-5-bromo-6-(4-methoxyphenyl)pyrimidin-4(3H)-one
Vue d'ensemble
Description
2-amino-5-bromo-6-(4-methoxyphenyl)pyrimidin-4(3H)-one, or 2AB6MPMO, is a synthetic compound with a wide range of applications in scientific research. It is a member of the pyrimidine family, which is a group of heterocyclic compounds with a nitrogen atom in the ring. 2AB6MPMO has been used in a variety of research projects, including as a drug-like compound, in biochemical and physiological studies, and as a tool to investigate the mechanism of action of certain drugs.
Applications De Recherche Scientifique
Interferon Induction and Immunotherapy
2-Amino-5-bromo-6-phenyl-4(3H)-pyrimidinone (ABPP), a compound structurally related to 2-amino-5-bromo-6-(4-methoxyphenyl)pyrimidin-4(3H)-one, was studied for its potential as an oral interferon inducer and an immunotherapeutic agent in cancer treatment. In a Phase I study involving 59 patients, ABPP demonstrated its capacity as an immunotherapeutic agent without causing significant cardiac, hematologic, hepatic, or renal toxicity. One patient with malignant melanoma exhibited tumor regression, indicating potential antitumor activity, although no consistent induction of interferon was observed. This study suggests a possible application in enhancing immune responses against tumors and indicates the need for further research with better bioavailability preparations of this class of agents (Rios et al., 1986).
Role in Carcinogen Metabolism and Adduct Formation
Compounds related to 2-amino-5-bromo-6-(4-methoxyphenyl)pyrimidin-4(3H)-one have been studied for their interactions with macromolecules in the context of carcinogenesis. Studies on heterocyclic amines like MeIQx and PhIP, which are structurally similar to the compound , have explored their metabolism, DNA adduct formation, and potential carcinogenicity in humans and rodents. These studies provide insights into the metabolic pathways, differences in metabolite profiles between species, and the formation of DNA and protein adducts, which are crucial for understanding the compound's interaction with biological systems and its potential effects on health (Turteltaub et al., 1999).
Biomonitoring and Environmental Exposure
Research has also been conducted on environmental exposure to compounds similar to 2-amino-5-bromo-6-(4-methoxyphenyl)pyrimidin-4(3H)-one, particularly focusing on pyrethroid insecticides. Biomonitoring studies in children have quantified specific metabolites in urine, revealing widespread exposure and providing valuable data for public health policy development regarding the regulation and use of these chemicals (Babina et al., 2012).
Propriétés
IUPAC Name |
2-amino-5-bromo-4-(4-methoxyphenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2/c1-17-7-4-2-6(3-5-7)9-8(12)10(16)15-11(13)14-9/h2-5H,1H3,(H3,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZYUNGLPMYBKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-5-bromo-6-(4-methoxyphenyl)pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(1S,9R)-12-Acetyloxy-3,8-dihydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10-tetraen-13-yl] acetate](/img/structure/B1493578.png)

![4-[(1-Benzhydrylazetidin-3-yl)oxy]benzoic acid](/img/structure/B1493591.png)
![(S)-[4-(Pyridin-4-yl)-4,5-dihydro-3H-dinaphtho[2,1-c:1',2'-e]azepine-2,6-diyl]bis(diphenylmethanol)](/img/structure/B1493593.png)
![(4Ar,6aR,7R,10aS,11R,11aR,11bR)-6a,7,11-trihydroxy-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,7,10a,11,11a-decahydronaphtho[2,1-f][1]benzofuran-9-one](/img/structure/B1493594.png)
![1-{[Ethyl(3-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493601.png)

![1-(2,3-Difluorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1493604.png)


![trans-2-[(2-Chloro-4-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1493607.png)
![1-[({Octahydrocyclopenta[c]pyrrol-2-yl}amino)methyl]cyclobutan-1-ol](/img/structure/B1493611.png)
![1-({[4-(2-Hydroxyethyl)phenyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1493616.png)